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Get Quote

Cancer Type /

Prior Therapies

Key Efficacy Findings

Safety & Tolerability

Source

Condition
Metastatic Not specified Tumour control rate Not specified in detail; [1]
Melanoma (treatment until (CR+PR+SD) at 16 overall survival was
progression) weeks: 35%; Median "disappointing"
PFS: 1.8 mos; Median
OS: 6.5 mos
Advanced Failed 1st-line 6-month survival rate: Well-tolerated; [2]

Pancreatic Cancer

GIST
(Gastrointestinal
Stromal Tumour)

Myelodysplastic
Syndrome (MDS)

gemcitabine-
based therapy

Resistant to
imatinib (42%
also resistant to
sunitinib)

Not specified;
various low-risk
types

29%; Median PFS: 2
mos; 2 patients had
partial response; 28%
had stable disease

Clinical benefit
(PR+SD): 40%;
Median Time to
Progression: 3.2-5.8
mos (varied by prior
therapy)

Trial designed to
assess prevention of
leukemia development;

common Grade 3/4
AEs: hypertension
(20%)), fatigue (17%),
abdominal pain (17%)

Generally well tolerated

Eligibility required
adequate
hematological, hepatic,
and renal function

[3]

[4]
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L Prior Therapies Key Efficacy Findings Safety & Tolerability Source
Condition

specific efficacy results
not provided

Mechanism of Action & Experimental Protocols

Vatalanib is an orally active, small-molecule multi-targeted tyrosine kinase inhibitor. Its primary mechanism

is the inhibition of key receptors involved in tumor angiogenesis (the formation of new blood vessels). [5]

[6]

e Primary Targets: It potently inhibits all three Vascular Endothelial Growth Factor Receptors
(VEGFR-1, VEGFR-2, and VEGFR-3). The strongest activity is against VEGFR-2 (KDR), which is the
primary mediator of VEGF-induced endothelial cell proliferation and permeability. [5] [6]

e Secondary Targets: At higher concentrations, it also inhibits other tyrosine kinases, including the
Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms. [3] [5] [6]

e Cellular Effects: This inhibition blocks VEGF-induced autophosphorylation of receptors, leading to
suppressed endothelial cell proliferation and migration. Research also shows it can induce apoptosis
(programmed cell death) in certain cancer cells. [7] [6]

The following diagram illustrates the primary signaling pathways targeted by vatalanib and the rationale for

its combination with mTOR inhibitors:
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Detailed Experimental Protocol: In Vitro Cell Proliferation and
VEGFR Inhibition

The methodology below is compiled from standard assays described across multiple studies. [7] [8] [6]

e Cell Line Preparation: Select appropriate cell lines, such as Human Umbilical Vein Endothelial Cells
(HUVECS) for angiogenesis studies or specific cancer cell lines (e.g., gastric cancer lines). Culture
cells in recommended media and maintain in a humidified incubator at 37°C with 5% COs-.

e Compound Treatment:

o Stock Solution: Reconstitute vatalanib lyophilized powder in DMSO to create a 10 mM stock
solution. [6]

o Working Concentrations: Treat cells with a range of vatalanib concentrations (typically 0.5-50
MM). A common pretreatment time is 0.5-2 hours prior to stimulation with VEGF. [6]

o Proliferation Assay: For anti-proliferation assessment, cells can be treated with vatalanib
alone for varying times, up to 72 hours. Cell viability is then measured using standard assays
like MTT or SRB. [7]

e VEGF Stimulation & Analysis: After pretreatment with vatalanib, stimulate the cells with VEGF (e.g.,
50 ng/mL). To measure inhibition of VEGFR signaling, lyse the cells and analyze the levels of
phosphorylated VEGFR2 (Tyr1175) and total VEGFR2 by western blot. A separate aliquot of cell
lysates can be used for immunoprecipitation and in vitro kinase assays. [8] [6]

Combination Therapy & Current Research Status

Research has explored combining vatalanib with other targeted agents. A key combination is with mTOR

inhibitors (like everolimus), based on strong preclinical rationale and a phase Ib clinical trial. [9] [8]

¢ Rationale for Combination: As shown in the diagram above, mTOR inhibition can reduce the cellular
production of VEGF, while vatalanib blocks the VEGF signal from being received by endothelial cells.
This dual "vertical inhibition" of the VEGF pathway can lead to enhanced anti-angiogenic and anti-
tumor effects. [8]

¢ Clinical Findings: A phase Ib study determined the combination of vatalanib and everolimus was
feasible, with a maximum tolerated dose (MTD) of vatalanib 1000 mg daily and everolimus 5 mg daily.
The combination showed a promising objective response rate, particularly in treatment-naive patients
with renal cell carcinoma (RCC). [9]
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While vatalanib's own clinical development seems to have halted at phase II, it remains a molecule of
interest in basic and translational research. Efforts are ongoing to design new analogs with improved
properties, such as better solubility, reduced central nervous system penetration (to avoid dizziness and

ataxia), and retained or enhanced VEGFR-2 inhibitory activity. [7]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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